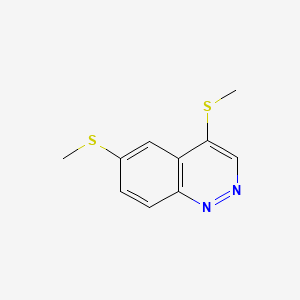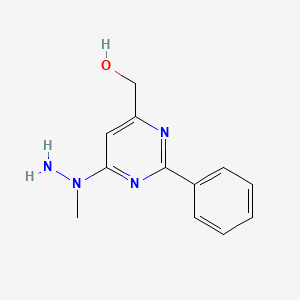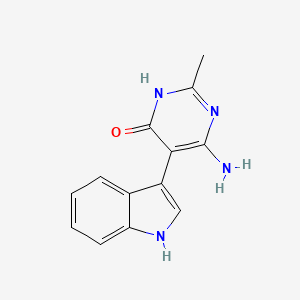
Ethyl 3-(furan-2-yl)-1,2-oxazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(furan-2-yl)isoxazole-5-carboxylate is a heterocyclic compound that contains both furan and isoxazole rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(furan-2-yl)isoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid with hydroxylamine to form the corresponding isoxazole ring. This is followed by esterification with ethanol to yield the ethyl ester derivative. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: Ethyl 3-(furan-2-yl)isoxazole-5-carboxylate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or isoxazole rings are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
Ethyl 3-(furan-2-yl)isoxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 3-(furan-2-yl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
類似化合物との比較
- Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate
- Methyl 3-(furan-2-yl)isoxazole-5-carboxylate
- Propyl 3-(furan-2-yl)isoxazole-5-carboxylate
Comparison: Ethyl 3-(furan-2-yl)isoxazole-5-carboxylate is unique due to its specific ester group and the position of the furan and isoxazole rings. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications. The presence of the ethyl ester group can influence its solubility, stability, and interaction with biological targets.
特性
CAS番号 |
184868-50-6 |
|---|---|
分子式 |
C10H9NO4 |
分子量 |
207.18 g/mol |
IUPAC名 |
ethyl 3-(furan-2-yl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-2-13-10(12)9-6-7(11-15-9)8-4-3-5-14-8/h3-6H,2H2,1H3 |
InChIキー |
CQAYGQMIANEPTN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid](/img/structure/B12913807.png)





![(3S)-N-cyclopentyl-N-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913838.png)
![6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione](/img/structure/B12913862.png)
![Cyclohepta[b]pyrrole-3-carbonitrile, 2-amino-1,4,5,6,7,8-hexahydro-](/img/structure/B12913874.png)
![3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride](/img/structure/B12913883.png)




